Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate
CAS No.: 118308-94-4
Cat. No.: VC20865075
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118308-94-4 |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-methoxy-2-[3-(quinolin-2-ylmethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H18N2O3/c1-23-21-19(22)12-14-5-4-7-17(11-14)24-13-16-10-9-15-6-2-3-8-18(15)20-16/h2-11H,12-13H2,1H3,(H,21,22) |
| Standard InChI Key | JDTTUYIDOKHDHR-UHFFFAOYSA-N |
| SMILES | CONC(=O)CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |
| Canonical SMILES | CONC(=O)CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |
Introduction
Synthesis
The synthesis of this compound likely involves:
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Formation of the quinoline core through established methods like the Skraup synthesis or Friedländer synthesis.
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Functionalization of the quinoline with a methoxybenzeneacetohydroxamate group via nucleophilic substitution or esterification reactions.
Detailed synthetic routes would require experimental data, which is unavailable in the provided content.
Potential Applications
Based on its structure:
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Biological Activity: Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antimalarial activities. The inclusion of a hydroxamate group suggests potential as a metalloprotease inhibitor or chelating agent.
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Coordination Chemistry: Hydroxamates are effective ligands for metal ions, making this compound relevant in catalysis or as a probe in bioinorganic chemistry.
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Material Science: Quinoline-based compounds are sometimes used in optoelectronics due to their photophysical properties.
Research Insights
A detailed study would require:
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Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry to confirm structural features.
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Crystallography: X-ray diffraction to determine molecular geometry and intermolecular interactions.
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Biological Assays: Testing for cytotoxicity or enzyme inhibition to evaluate therapeutic potential.
Data Table Template
If experimental data were available, it could be summarized as follows:
| Property | Value/Observation | Methodology |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃ | Calculated |
| Molecular Weight | ~308 g/mol | Theoretical |
| Melting Point | TBD | DSC |
| Key Functional Groups | Quinoline, Hydroxamate | Spectroscopy (IR/NMR) |
| Biological Activity | TBD | Cytotoxicity assays |
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